molecular formula C10H11NO2S B13896215 Ethyl benzothioylcarbamate

Ethyl benzothioylcarbamate

Cat. No.: B13896215
M. Wt: 209.27 g/mol
InChI Key: CMLDIQZIMOKRFE-UHFFFAOYSA-N
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Description

Ethyl benzothioylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl benzothioylcarbamate can be synthesized through various methods. One common method involves the reaction of ethyl chloroformate with benzothioylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the compound’s high quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl benzothioylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates .

Scientific Research Applications

Ethyl benzothioylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

    Industry: It is used in the production of pesticides, fungicides, and other agrochemicals .

Mechanism of Action

The mechanism of action of ethyl benzothioylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl benzothioylcarbamate is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

ethyl N-(benzenecarbonothioyl)carbamate

InChI

InChI=1S/C10H11NO2S/c1-2-13-10(12)11-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14)

InChI Key

CMLDIQZIMOKRFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)C1=CC=CC=C1

Origin of Product

United States

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